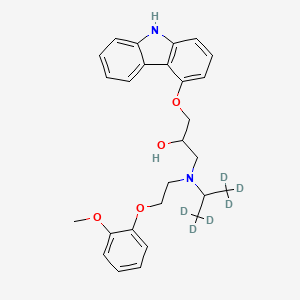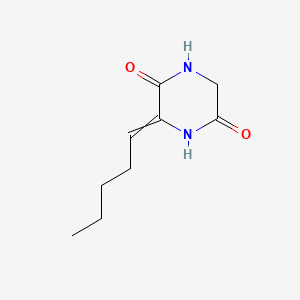
Lamivudine Acid-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lamivudine Acid-13C,15N2 is a labelled impurity of Lamivudine (BCH-189). Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) that can inhibit HIV reverse transcriptase 1/2 and the reverse transcriptase of hepatitis B virus . The compound is used primarily for research purposes, particularly in the study of HIV and hepatitis B virus mechanisms and treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine Acid-13C,15N2 involves the incorporation of isotopically labelled carbon (13C) and nitrogen (15N) atoms into the Lamivudine molecule. The reaction conditions often involve the use of specific catalysts and solvents to ensure the correct incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labelled compounds. The process involves multiple steps of synthesis, purification, and quality control to ensure the high purity and correct isotopic labelling of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lamivudine Acid-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxathiolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Lamivudine Acid-13C,15N2 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the reaction mechanisms and pathways of nucleoside analogues.
Wirkmechanismus
Lamivudine Acid-13C,15N2 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and hepatitis B virus. The compound is phosphorylated intracellularly to its active 5’-triphosphate metabolite, which is then incorporated into the viral DNA by the reverse transcriptase enzyme. This incorporation results in DNA chain termination, effectively halting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Emtricitabine: A nucleoside reverse transcriptase inhibitor similar to Lamivudine, used in combination therapies for HIV.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.
Uniqueness
Lamivudine Acid-13C,15N2 is unique due to its isotopic labelling, which allows for detailed studies of its pharmacokinetics and pharmacodynamics. The labelled isotopes enable researchers to track the compound’s metabolic pathways and interactions within biological systems more accurately .
Eigenschaften
CAS-Nummer |
1391052-30-4 |
|---|---|
Molekularformel |
C8H9N3O4S |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
(2R,5S)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid |
InChI |
InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1/i8+1,10+1,11+1 |
InChI-Schlüssel |
PIIRVEZNDVLYQA-FDHQWECPSA-N |
SMILES |
C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N |
Isomerische SMILES |
C1[C@H](O[C@H](S1)C(=O)O)[15N]2C=CC(=[15N][13C]2=O)N |
Kanonische SMILES |
C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N |
Synonyme |
(2R-cis)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid-13C,15N2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)
